Cas no 1445723-73-8 (DSPE-PEG-NHS)

DSPE-PEG-NHS 化学的及び物理的性質
名前と識別子
-
- DSPE-PEG-NHS
- DSPE-PEG-NHS ISO 9001:2015 REACH
- DSPE-PEG5K-NHS
- NHS-PEG-DSPE
-
- インチ: 1S/C49H89N2O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(54)62-41-43(65-47(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-64-67(58,59)63-38-37-50-48(56)60-39-40-61-49(57)66-51-44(52)35-36-45(51)53/h43H,3-42H2,1-2H3,(H,50,56)(H,58,59)
- InChIKey: GWLMFFVKHZUBMC-UHFFFAOYSA-N
- ほほえんだ: C(CCCCCCCCCCCCCCCCC)(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(O)(=O)OCCNC(=O)OCCOC(=O)ON1C(=O)CCC1=O
じっけんとくせい
- 濃度: 10 mg/mL (880121C-10mg)
DSPE-PEG-NHS 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 880121P-10MG |
DSPE-PEG-NHS |
1445723-73-8 | 10mg |
¥1712.49 | 2023-11-02 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 880121C-10MG |
DSPE-PEG-NHS |
1445723-73-8 | 1,2-distearoyl- | 10MG |
1308.86 | 2021-05-14 |
DSPE-PEG-NHS 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
DSPE-PEG-NHSに関する追加情報
DSPE-PEG-NHS: A Versatile Tool in Modern Chemical Biology and Drug Development
Chemical biology and pharmaceutical development have witnessed significant advancements due to the availability of innovative reagents and compounds. Among these, DSPE-PEG-NHS (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-hydroxysuccinimide) has emerged as a cornerstone molecule with broad applications. This compound, identified by the CAS number CAS no. 1445723-73-8, is a critical component in the synthesis of targeted drug delivery systems, biomolecular conjugates, and diagnostic agents. Its unique structural and functional properties make it indispensable in both academic research and industrial settings.
The molecular structure of DSPE-PEG-NHS consists of a distearoylphosphatidylcholine backbone, a polyethylene glycol (PEG) moiety, and a NHS (N-hydroxysuccinimide) group. The distearoylphosphatidylcholine moiety enhances the compound's amphiphilic nature, allowing it to self-assemble into lipid nanoparticles, while the PEG chain improves biocompatibility and reduces immunogenicity. The NHS group serves as a reactive handle for conjugation with various biomolecules, including antibodies, peptides, and small molecules.
In recent years, DSPE-PEG-NHS has been extensively utilized in the development of nanocarriers for drug delivery. Lipid-based nanoparticles, particularly those incorporating DSPE-PEG-NHS, have shown remarkable potential in enhancing the efficacy of therapeutic agents by improving their solubility, stability, and targeted delivery. For instance, studies have demonstrated that DSPE-PEG-NHS-based nanoparticles can effectively deliver siRNAs to tumors, thereby inhibiting the expression of oncogenes and reversing tumor growth. These findings highlight the compound's role in advancing gene therapy approaches.
Beyond drug delivery, DSPE-PEG-NHS has found applications in biomolecular conjugation. The NHS group allows for facile coupling with thiol-containing molecules via Michael addition or disulfide bond formation. This property has been exploited in the development of antibody-drug conjugates (ADCs), where DSPE-PEG-NHS serves as a linker between the antibody and the cytotoxic payload. Recent studies have reported improved pharmacokinetics and tumor-specific accumulation of ADCs formulated with DSPE-PEG-NHS, leading to enhanced therapeutic outcomes in clinical trials.
The versatility of DSPE-PEG-NHS is further underscored by its use in diagnostic imaging. Functionalized DSPE-PEG-NHS nanoparticles can be labeled with contrast agents such as fluorophores or paramagnetic ions for magnetic resonance imaging (MRI) or positron emission tomography (PET). These imaging agents have been instrumental in early detection and monitoring of diseases like cancer. For example, PEGylated liposomes containing DSPE-PEG-NHS have been shown to enhance the sensitivity of MRI scans by prolonging blood circulation time and improving tissue penetration.
The chemical biology community has also leveraged DSPE-PEG-NHS for studying protein-protein interactions and cellular signaling pathways. By conjugating fluorescent probes or affinity reagents to proteins via DSPE-PEG-NHS, researchers can visualize and manipulate biological processes with high precision. This approach has been particularly valuable in understanding the dynamics of membrane-bound receptors and intracellular signaling cascades.
The synthesis of DSPE-PEG-NHS involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the hydrolysis of distearoylphosphatidylcholine followed by amidation with NHS-succinimide. Advances in synthetic methodologies have enabled the production of custom PEG lengths within the DSPE-PEG-NHS molecule, allowing researchers to fine-tune its properties for specific applications.
Recent innovations in nanotechnology have expanded the applications of DSPE-PEG-NHS beyond traditional drug delivery systems. For instance, researchers have developed smart nanoparticles that can release therapeutic agents in response to stimuli such as pH changes or enzymatic activity. These stimuli-responsive systems often incorporate DSPE-PEG-NHS as a structural component due to its stability and biocompatibility.
The regulatory landscape for compounds like DSPE-PEG-NHS is continually evolving to accommodate new scientific discoveries and therapeutic applications. Regulatory agencies such as the FDA and EMA have established guidelines for the clinical evaluation of lipid-based nanoparticles used in drug delivery. Compliance with these regulations ensures that DSPE-PEG-NHS-based therapies are safe and effective for patients.
In conclusion, DSPE-PEG-NHS represents a pivotal compound in modern chemical biology and pharmaceutical development. Its unique structural features enable diverse applications ranging from drug delivery to diagnostic imaging and biomolecular conjugation. As research continues to uncover new uses for this versatile molecule, its impact on medicine is poised to grow even further.
1445723-73-8 (DSPE-PEG-NHS) 関連製品
- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)
- 162791-23-3(11-Azaartemisinin)
- 1162661-95-1(1-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine)
- 1602587-14-3(3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile)
- 5775-85-9(4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)
- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)
- 313480-22-7(1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one)
- 18023-33-1(Vinyltriisopropoxysilane)
- 1806332-89-7(Methyl 5-fluoro-3-hydroxypyridine-2-acetate)
- 1250655-05-0(1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride)



